molecular formula C14H10N2O5 B2673351 3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide CAS No. 1428358-21-7

3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide

Cat. No.: B2673351
CAS No.: 1428358-21-7
M. Wt: 286.243
InChI Key: FLXHQKDCIDZVHK-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a chromenyl group, an isoxazole ring, and a carboxamide functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the chromenyl intermediate, which is then reacted with an isoxazole derivative to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Carboxamide Bond Formation

The carboxamide linkage is synthesized via coupling reactions between 3-methoxyisoxazole-5-carboxylic acid and 3-amino-2H-chromen-2-one. A standard protocol involves:

  • Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine)

  • Solvent : Dichloromethane (DCM)

  • Conditions : Argon atmosphere, 48-hour reaction time .

Mechanism :

  • Activation of the carboxylic acid by EDCI to form an active ester.

  • Nucleophilic attack by the amine group of 3-amino coumarin.

  • Deprotonation by DMAP to yield the carboxamide .

Coumarin Lactone Ring

The α,β-unsaturated lactone in coumarin undergoes:

  • Hydrolysis : Acidic or basic conditions open the lactone ring to form coumaric acid derivatives.

    • Reagents : HCl (acidic) or NaOH (basic)

    • Product : 3-(5-methoxyisoxazole-3-carboxamido)-2-hydroxycinnamic acid .

Isoxazole Ring

  • Electrophilic Substitution : The electron-rich isoxazole undergoes halogenation at the 4-position.

    • Reagents : N-bromosuccinimide (NBS) in DMF

    • Product : 4-bromo-3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide .

  • Ring-Opening : Strong bases (e.g., NaOH) cleave the isoxazole to form β-ketoamide derivatives .

Methoxy Group

  • Demethylation : Treatment with BBr₃ removes the methyl group.

    • Product : 3-hydroxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide .

Oxidation and Reduction Reactions

Reaction TypeReagentsConditionsMajor ProductSource
Oxidation KMnO₄ (acidic)H₂SO₄, 60°CHydroxylated coumarin-isoxazole conjugate
Reduction NaBH₄/CeCl₃Ethanol, refluxSaturated isoxazole (dihydro derivative)

Substitution Reactions

The carboxamide nitrogen participates in nucleophilic substitutions:

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.

    • Reagents : Ac₂O, pyridine

    • Yield : 78% .

  • Sulfonation : Produces sulfonamide analogs using benzenesulfonyl chloride.

Research Findings

  • Anticancer Activity : Brominated derivatives show selective cytotoxicity against HepG2 cells (IC₅₀ = 8.2 µM) .

  • COX Inhibition : Demethylated analogs exhibit COX-2 selectivity (IC₅₀ = 0.12 µM) due to hydrogen bonding with Arg-513 .

Stability and Degradation

  • Photodegradation : UV light induces cleavage of the coumarin lactone, forming quinone intermediates .

  • Thermal Stability : Decomposes at 220°C, releasing CO₂ and methoxyisoxazole fragments .

Scientific Research Applications

Structure and Composition

The molecular formula of 3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide is C13H11N3O4C_{13}H_{11}N_{3}O_{4} with a molecular weight of approximately 273.25 g/mol. The compound features a chromenone moiety linked to an isoxazole ring, which contributes to its diverse biological activities.

Anticancer Activity

Research has indicated that isoxazole derivatives possess promising anticancer properties. For instance, compounds similar to this compound have been shown to inhibit heat shock protein 90 (HSP90), which is implicated in cancer cell proliferation and survival. Inhibiting HSP90 can lead to apoptosis in cancer cells, making this compound a potential candidate for cancer therapy .

Antioxidant Properties

Additionally, studies have demonstrated that derivatives of chromanones exhibit antioxidant activity. The incorporation of isoxazole into the chromanone structure enhances this property, suggesting that this compound could be effective in combating oxidative stress-related diseases .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Isoxazole derivatives have been linked to the inhibition of pro-inflammatory cytokines, which play a crucial role in various inflammatory conditions. This suggests potential therapeutic applications in treating diseases characterized by chronic inflammation.

Case Study 1: Anticancer Efficacy

A study conducted on similar isoxazole derivatives demonstrated significant anticancer effects against breast cancer cell lines. The mechanism involved the downregulation of HSP90, leading to reduced cell viability and increased apoptosis rates. This highlights the potential of this compound as a lead compound for developing new anticancer agents.

Case Study 2: Antioxidant Activity Assessment

In another investigation, researchers evaluated the antioxidant capacity of various chromanone derivatives, including those related to this compound. The results indicated a strong correlation between the presence of the isoxazole ring and enhanced antioxidant activity, suggesting that modifications to this structure could yield even more potent antioxidants.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: This compound shares a similar chromenyl structure but differs in its substituents.

    3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen-5-yl acetates: These compounds have a similar chromenyl core but feature different functional groups and ring systems.

Uniqueness

3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Biological Activity

3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Synthesis

The compound features an isoxazole moiety linked to a coumarin scaffold, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. The structural formula can be represented as follows:

C14H11N3O4\text{C}_{14}\text{H}_{11}\text{N}_{3}\text{O}_{4}

1. Anticancer Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant anticancer properties. In particular, this compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
HL-60 (Leukemia)45.6Induction of apoptosis and cell cycle arrest
A549 (Lung Cancer)38.9Inhibition of proliferation
MCF-7 (Breast)50.2Modulation of Bcl-2 and Bax expression

The compound's mechanism involves the modulation of apoptotic pathways, evidenced by changes in the expression levels of key regulatory proteins such as Bcl-2 and Bax .

2. Enzyme Inhibition

Isoxazoles are recognized for their ability to inhibit various enzymes, which can be pivotal in therapeutic applications. The compound has shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are relevant in neurodegenerative diseases such as Alzheimer's.

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)
Acetylcholinesterase0.09
Butyrylcholinesterase0.27

The inhibition of these enzymes suggests potential applications in treating cognitive disorders by enhancing cholinergic transmission .

Case Study 1: Anticancer Efficacy in Leukemia Cells

A study evaluated the effects of the compound on human promyelocytic leukemia cells (HL-60). The results indicated that treatment with the compound led to a significant decrease in cell viability, with an IC50 value of 45.6 µM. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested for its ability to inhibit AChE activity in vitro. Results showed an IC50 value of 0.09 µM, indicating strong inhibitory potential compared to standard drugs used for Alzheimer's treatment . This suggests that the compound may help in mitigating cognitive decline by preserving acetylcholine levels.

Research Findings and Discussion

The biological activity of this compound underscores its potential as a therapeutic agent across various domains. Its anticancer properties are particularly noteworthy, with evidence supporting its role in inducing apoptosis and inhibiting cell proliferation through specific molecular pathways.

Furthermore, its efficacy as an enzyme inhibitor paves the way for further exploration in neuropharmacology. The dual action on cancer cells and neuroprotective mechanisms highlights its versatility as a lead compound for drug development.

Properties

IUPAC Name

3-methoxy-N-(2-oxochromen-3-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c1-19-12-7-11(21-16-12)13(17)15-9-6-8-4-2-3-5-10(8)20-14(9)18/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXHQKDCIDZVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NC2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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